7-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane
Description
7-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a methoxy-substituted benzodioxole moiety, which is known for its presence in various bioactive molecules. The spirocyclic framework contributes to its stability and potential biological activity.
Properties
IUPAC Name |
7-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-20-14-8-16-15(21-12-22-16)7-13(14)9-19-6-2-3-17(11-19)4-5-18-10-17/h7-8,18H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNTSKPLREFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN3CCCC4(C3)CCNC4)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 6-methoxy-1,3-benzodioxole with a suitable diazaspirodecane derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the spirocyclic nitrogen atoms, leading to the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the spirocyclic nitrogen atoms can produce secondary amines .
Scientific Research Applications
7-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The methoxybenzodioxole moiety can interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and enhances binding affinity to these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
- 7-Methoxy-1,3-benzodioxole-5-carboxylic acid
- 7-Methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-1-benzopyran-4-one
Uniqueness
Compared to similar compounds, 7-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure enhances its stability and potential for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
